molecular formula C11H8ClN3O2 B14141360 5-{[(E)-(4-chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione CAS No. 42485-29-0

5-{[(E)-(4-chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14141360
CAS No.: 42485-29-0
M. Wt: 249.65 g/mol
InChI Key: XBHOUNODMZZTMZ-UHFFFAOYSA-N
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Description

5-{[(E)-(4-chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that contains a pyrimidine ring substituted with a 4-chlorophenyl group. This compound is of significant interest due to its potential biological and pharmacological activities, including antimicrobial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(E)-(4-chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 4-chlorobenzaldehyde with barbituric acid under basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the desired product .

Industrial Production Methods

the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-{[(E)-(4-chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial activity against various bacterial and fungal strains.

    Medicine: Potential anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-{[(E)-(4-chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For example, it can inhibit enzymes such as poly (ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair processes. By inhibiting PARP-1, the compound can induce DNA damage in cancer cells, leading to cell death .

Comparison with Similar Compounds

Properties

CAS No.

42485-29-0

Molecular Formula

C11H8ClN3O2

Molecular Weight

249.65 g/mol

IUPAC Name

5-[(4-chlorophenyl)methylideneamino]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H8ClN3O2/c12-8-3-1-7(2-4-8)5-13-9-6-14-11(17)15-10(9)16/h1-6H,(H2,14,15,16,17)

InChI Key

XBHOUNODMZZTMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CNC(=O)NC2=O)Cl

Origin of Product

United States

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